5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride
Overview
Description
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride is a versatile chemical compound with a molecular formula of C10H14ClN3O2S and a molecular weight of 275.76 g/mol . This compound is known for its high purity and diverse applications in various scientific fields . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a crucial building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride typically involves the reaction of 5-nitro-2-chloropyridine with piperidine-4-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidin-4-ylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-Amino-2-(piperidin-4-ylthio)pyridine.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Cleaved products of the piperidin-4-ylthio group.
Scientific Research Applications
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(piperidin-4-ylthio)pyridine: Similar structure but without the hydrochloride salt.
2-(Piperidin-4-ylthio)pyridine: Lacks the nitro group.
5-Nitro-2-(piperidin-4-ylthio)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride is unique due to the presence of both the nitro group and the piperidin-4-ylthio group, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
5-nitro-2-piperidin-4-ylsulfanylpyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURIYAUOQKIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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